N-(5-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furo[3,2-b]pyridine core, a chloro-substituted phenyl group, and a carboxamide functional group. The presence of these functional groups and the specific arrangement of atoms contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable electrophile.
Introduction of the chloro-substituted phenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the chloro-substituted phenyl group is coupled with the furo[3,2-b]pyridine core in the presence of a palladium catalyst.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the carboxamide group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(5-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can be compared to other compounds with similar structures, such as:
N-(5-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxylate: This compound has a similar core structure but differs in the functional group attached to the furo[3,2-b]pyridine ring.
N-(5-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxylic acid: This compound features a carboxylic acid group instead of a carboxamide group.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-9-3-5-11(17)7-12(9)19-16(20)15-8-13-14(21-15)6-4-10(2)18-13/h3-8H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRSKLYZLDMCRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(O2)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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